(S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Opioid receptor pharmacology Structure-activity relationship Peptidomimetic design

(S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1923068-87-4, molecular formula C₁₅H₁₈ClNO₄, MW 311.76 g/mol) is an N-Boc-protected, enantiomerically pure (S)-configured, 6-chloro-substituted tetrahydroisoquinoline-3-carboxylic acid derivative. It belongs to the privileged tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold class, which serves as a conformationally constrained analog of phenylalanine and tyrosine widely employed in peptidomimetic drug design.

Molecular Formula C15H18ClNO4
Molecular Weight 311.76 g/mol
Cat. No. B13690473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Molecular FormulaC15H18ClNO4
Molecular Weight311.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)Cl
InChIInChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-9-4-5-11(16)6-10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)
InChIKeyYMXOFNYSULDUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Chiral Building Block Procurement Guide


(S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1923068-87-4, molecular formula C₁₅H₁₈ClNO₄, MW 311.76 g/mol) is an N-Boc-protected, enantiomerically pure (S)-configured, 6-chloro-substituted tetrahydroisoquinoline-3-carboxylic acid derivative . It belongs to the privileged tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold class, which serves as a conformationally constrained analog of phenylalanine and tyrosine widely employed in peptidomimetic drug design [1]. The compound integrates three functionality-determining features in a single chiral intermediate: (i) a Boc protecting group compatible with standard solid-phase peptide synthesis (SPPS) protocols, (ii) a chloro substituent at the 6-position of the aromatic ring enabling halogen bonding and electronic modulation, and (iii) a carboxylic acid handle at the 3-position for amide/ester coupling .

Why Non-Chlorinated or Incorrectly Positioned Tic Analogs Cannot Substitute for (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid


The Tic scaffold exhibits pronounced position-dependent and enantiomer-dependent pharmacology that precludes simple analog interchange. In the opioid receptor field, substitution at the 6-position of the Tic aromatic ring substantially diminishes delta-opioid receptor binding affinity, whereas identical modifications at the 7-position are well tolerated—a divergent SAR pattern documented by Pagé et al. [1]. Similarly, in the orexin-1 receptor system, 6-substituted tetrahydroisoquinolines are largely inactive (Ke = 427 nM) while 7-substituted congeners achieve potent antagonism (Ke = 23.7 nM) [2]. Furthermore, the (S)-absolute configuration is a prerequisite for angiotensin-converting enzyme inhibitory activity, and prior art synthetic methods historically failed to deliver enantiomeric excess above 90% ee, meaning racemic or (R)-enriched material carries a defined risk of attenuated or absent target engagement [3]. These orthogonal SAR vectors mean that procuring a non-chlorinated, differently halogenated, or incorrectly positioned isomer introduces uncontrolled pharmacological variables that cannot be compensated for by downstream synthetic manipulation.

Quantitative Differentiation Evidence: (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid versus Closest Analogs


Opioid Receptor SAR: 6-Chloro Substitution Diminishes δ-Receptor Affinity Relative to 7-Chloro Analogs

In a systematic SAR study of Dmt-Tic dipeptide analogs, Pagé et al. demonstrated that incorporation of substituents at the 6-position of the Tic aromatic ring substantially diminished delta-opioid receptor binding affinity compared to identical substituents placed at the 7-position, which were well tolerated [1]. The 7-substituted analogs retained binding affinities as low as 2.5 nM with up to 500-fold selectivity for the δ receptor over the μ receptor and functioned as δ receptor antagonists, whereas 6-substituted congeners showed markedly reduced affinity [1]. This divergent positional SAR means that (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not interchangeable with its 7-chloro positional isomer (Boc-7-Chloro-L-Tic-OH) for opioid-targeted library synthesis; the 6-chloro derivative serves as a deliberate tool for probing reduced δ-affinity or exploring alternative receptor interactions.

Opioid receptor pharmacology Structure-activity relationship Peptidomimetic design

Orexin-1 Receptor Antagonism: 6-Substituted THIQs Display 18-Fold Weaker Antagonism than 7-Substituted Congeners

Perrey et al. (2015) elucidated the respective contributions of the 6- and 7-positions of tetrahydroisoquinolines to OX₁ receptor antagonism by preparing matched pairs of 6-substituted (no 7-substituent) and 7-substituted (no 6-substituent) analogs [1]. 7-Substituted tetrahydroisoquinolines demonstrated potent OX₁ antagonism (10c, Ke = 23.7 nM), whereas 6-substituted analogs were generally inactive; the best 6-substituted compound bearing a terminal ester group (26a) achieved only Ke = 427 nM—an 18-fold loss in potency [1]. Furthermore, several 6-substituted compounds exhibited insurmountable antagonism with slow dissociation kinetics, a mechanistically distinct behavior from the competitive antagonism displayed by 7-substituted derivatives [1]. This differential pharmacology directly translates to procurement decisions: (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, bearing a 6-chloro substituent, is positioned to yield OX₁ receptor ligands with fundamentally different potency and kinetic profiles than those derived from 7-substituted Tic building blocks.

Orexin receptor pharmacology Addiction therapeutics Tetrahydroisoquinoline SAR

Halogen Bonding Capability: 6-Chloro Enables Non-Covalent Interactions Absent in Non-Halogenated Boc-Tic-OH

The 6-chloro substituent on the tetrahydroisoquinoline aromatic ring introduces the capacity for halogen bonding (C–Cl···O/N interactions) that is structurally and energetically unavailable in the non-halogenated parent compound Boc-Tic-OH (Boc-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, CAS 78879-20-6, MW 277.32 g/mol) . As documented in the product specification for the closely related Boc-7-Chloro-L-Tic-OH, the chlorine atom 'allows for the exploration of halogen bonding interactions, which can enhance the binding affinity of drug candidates to their biological targets' and 'in contrast to non-halogenated analogs… provides medicinal chemists with the ability to fine-tune molecular interactions, potentially leading to the development of drugs with improved potency and selectivity' . The molecular weight increase from 277.32 (non-chlorinated Boc-Tic-OH) to 311.76 g/mol (6-chloro derivative) reflects the chlorine substitution and the attendant increase in lipophilicity (calculated ΔlogP ≈ +0.7–0.9), which independently modulates membrane permeability and protein binding .

Halogen bonding Medicinal chemistry Ligand-receptor interactions

Conformational Constraint Advantage: Tic Scaffold Improves Bcl-2 Binding Affinity over Linear Tyrosine Analogs

The tetrahydroisoquinoline-3-carboxylic acid scaffold is a conformationally constrained analog of tyrosine in which the χ₁ dihedral angle is restricted to a narrow range due to the bicyclic ring system, as exploited by Liu, Wan, Zhang, and Fang in their 2019 study of Bcl-2/Mcl-1 dual inhibitors [1]. The lead compound 1 (a linear tyrosine-derived synthetic intermediate) exhibited modest Bcl-2 binding affinity with Ki = 5.2 µM [1]. Cyclization of the tyrosine side chain to generate the Tic scaffold, combined with subsequent substituent optimization on the benzsulfamide, biphenyl, and Boc moieties, yielded fourteen derivatives with improved binding affinities compared to compound 1, with several exceeding the potency of Gossypol (a reference natural product Bcl-2 inhibitor) [1]. The 6-chloro substituent on the Tic aromatic ring provides an additional electronic tuning parameter beyond the conformational constraint—modulating the electron density of the aromatic ring and influencing π-stacking and hydrophobic interactions within the BH3-binding groove [1]. This dual advantage of conformational preorganization plus halogen-enabled electronic fine-tuning cannot be achieved with the non-halogenated Tic scaffold alone.

Apoptosis Bcl-2/Mcl-1 inhibition Constrained amino acids

Enantiomeric Purity: (S)-Configuration Is Essential for Biological Activity; Racemic or (R)-Enriched Material Carries Demonstrated Liability

U.S. Patent 4,912,221 (Hoefle and Klutchko, 1990) explicitly establishes that the (S)-[L] configuration of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives is required for angiotensin-converting enzyme (ACE) inhibitory activity—the pharmacological mechanism underlying the approved drug quinapril [1]. The patent notes that prior art synthetic methods 'failed to produce compounds having acceptable levels of optical purity over 90% ee,' underscoring the historical challenge of accessing enantiomerically enriched Tic derivatives [1]. Modern chemoenzymatic deracemization methods employing D-amino acid oxidase have since enabled the synthesis of (S)-tetrahydroisoquinoline carboxylic acids with enantiomeric excess values up to >99% ee and conversions >98% [2]. (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, available from multiple suppliers at ≥95% to ≥98% purity, represents the application of these advanced chiral technologies to a specifically 6-chlorinated scaffold. Procurement of the racemic mixture or the (R)-enantiomer carries the documented risk of absent or significantly attenuated biological activity in systems where the (S)-configuration is a stereochemical determinant of target engagement.

Chiral resolution Enantiomeric excess ACE inhibitor pharmacophore

Procurement-Relevant Application Scenarios for (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid


Delta-Opioid Receptor Peptidomimetic Libraries Requiring Attenuated δ-Affinity via 6-Position Halogenation

Peptide and peptidomimetic research groups constructing Dmt-Tic-based opioid ligand libraries should select (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as the Tic residue precursor when the experimental objective is to probe reduced δ-opioid receptor engagement. As established by Pagé et al., 6-position substitution on the Tic ring substantially diminishes δ-receptor affinity, in contrast to 7-position substitution which preserves low-nanomolar binding (Ki as low as 2.5 nM) and 500-fold δ/μ selectivity [1]. The Boc protecting group concurrently enables direct incorporation into standard Fmoc-SPPS protocols following TFA-mediated deprotection.

Orexin-1 Receptor Antagonist Development with Insurmountable or Slow-Dissociation Pharmacology

Medicinal chemistry programs targeting the orexin-1 (OX₁) receptor for addiction indications should consider the 6-chloro Tic building block when seeking OX₁ antagonists with insurmountable antagonism and slow dissociation kinetics—a pharmacological profile distinct from the competitive, rapidly reversible antagonism observed with 7-substituted analogs (Ke = 23.7 nM for 10c) [2]. The 6-substituted THIQ series (best analog 26a, Ke = 427 nM) provides a starting point for developing long-residence-time OX₁ antagonists with potential therapeutic differentiation [2].

Bcl-2/Mcl-1 Dual Inhibitor Lead Optimization via Conformationally Constrained Halogenated Tyrosine Mimetics

Cancer research groups pursuing BH3-mimetic antagonists of anti-apoptotic Bcl-2 family proteins can employ (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a conformationally preorganized, electronically tuned tyrosine replacement. The Tic scaffold cyclizes the tyrosine side chain, restricting the χ₁ dihedral angle and improving binding complementarity to the BH3-binding groove, as demonstrated by fourteen derivatives outperforming the linear lead compound (Ki = 5.2 µM) in fluorescence polarization assays [3]. The 6-chloro substituent adds halogen bonding potential and modulates aromatic electron density, parameters that can be exploited in SAR campaigns targeting Bcl-2/Mcl-1 selectivity over Bcl-XL [3].

Solid-Phase Combinatorial Library Synthesis Requiring Orthogonally Protected Chiral Tic Scaffolds

Combinatorial chemistry and parallel synthesis laboratories constructing tetrahydroisoquinoline-based libraries on solid support should procure (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid for its demonstrated compatibility with nucleophile-sensitive resins (e.g., (4-hydroxyphenyl)sulfide Marshall linker resin) [4]. The Boc group provides orthogonal amine protection relative to Fmoc-based SPPS strategies; the carboxylic acid at the 3-position allows direct resin loading as an ester; and the 6-chloro substituent introduces a chemically inert but electronically significant diversity point that remains stable throughout the synthesis, deprotection, and cleavage sequence [4].

Quote Request

Request a Quote for (S)-2-Boc-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.